molecular formula C17H14N4O4 B10982309 N-{3-oxo-3-[(4-oxo-4H-chromen-6-yl)amino]propyl}pyrazine-2-carboxamide

N-{3-oxo-3-[(4-oxo-4H-chromen-6-yl)amino]propyl}pyrazine-2-carboxamide

Cat. No.: B10982309
M. Wt: 338.32 g/mol
InChI Key: NFBZUFFDMHVIAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazine-2-carboxamide core linked via a 3-oxopropyl chain to a 4-oxo-4H-chromen-6-yl group. The compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting kinases or ion transporters .

Properties

Molecular Formula

C17H14N4O4

Molecular Weight

338.32 g/mol

IUPAC Name

N-[3-oxo-3-[(4-oxochromen-6-yl)amino]propyl]pyrazine-2-carboxamide

InChI

InChI=1S/C17H14N4O4/c22-14-4-8-25-15-2-1-11(9-12(14)15)21-16(23)3-5-20-17(24)13-10-18-6-7-19-13/h1-2,4,6-10H,3,5H2,(H,20,24)(H,21,23)

InChI Key

NFBZUFFDMHVIAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1NC(=O)CCNC(=O)C3=NC=CN=C3)C(=O)C=CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-oxo-3-[(4-oxo-4H-chromen-6-yl)amino]propyl}pyrazine-2-carboxamide typically involves a multi-step process. One common method includes the reaction of 4-oxo-4H-chromene-3-carbaldehyde with an appropriate amine to form an intermediate, which is then reacted with pyrazine-2-carboxylic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{3-oxo-3-[(4-oxo-4H-chromen-6-yl)amino]propyl}pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The chromone ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amine group can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Conditions for substitution reactions may involve the use of halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-{3-oxo-3-[(4-oxo-4H-chromen-6-yl)amino]propyl}pyrazine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{3-oxo-3-[(4-oxo-4H-chromen-6-yl)amino]propyl}pyrazine-2-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes, leading to the disruption of cellular processes essential for cancer cell survival and proliferation. The chromone ring structure allows it to interact with DNA and proteins, thereby affecting various signaling pathways .

Comparison with Similar Compounds

Core Pyrazine-2-carboxamide Derivatives

Key Analogues :

EIPA (3-amino-6-chloro-N-(diaminomethylidene)-5-[ethyl(propan-2-yl)amino]pyrazine-2-carboxamide): Structural Difference: Chloro and amino substituents on the pyrazine ring. Function: Potent inhibitor of Na+/H+ exchangers (NHE1 > NHE2 > NHE3) . Comparison: The target compound lacks chloro and alkylamino groups, likely reducing NHE affinity but may enhance selectivity for other targets.

N-[3-[(2-Chloropyridine-3-carbonyl)amino]propyl]pyrazine-2-carboxamide (919719-72-5): Structural Difference: 2-Chloropyridine substituent instead of chromen. Function: Unspecified, but chloropyridine may improve lipophilicity and membrane permeability .

(S)-N-(1-Oxo-3-phenyl-1-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)amino)propan-2-yl)pyrazine-2-carboxamide (Compound 14): Structural Difference: Boronic ester and phenyl groups. Function: Boronic esters enable Suzuki coupling for bioconjugation . Comparison: The target compound’s chromen group lacks reactivity for cross-coupling but may confer fluorescence or antioxidant properties.

Chromen/Chromene Analogues

3-(4-Hydroxy-3-methoxyphenyl)-3-(3-hydroxy-6-methyl-4-oxo-4H-pyran-2-yl)-N-{3-oxo-3-[2-(pyridin-3-yl)piperidin-1-yl]propyl}propanamide: Structural Difference: Pyran-2-yl and phenolic substituents. Function: Anti-cancer activity via DNAJA1 and mutant p53 interactions . Comparison: The target compound’s chromen group may mimic pyran-2-yl binding but lacks hydroxyl groups, altering solubility and target specificity.

Physicochemical and Spectroscopic Comparisons

NMR Data

Compound δ(^1H-NMR) Key Peaks (CDCl₃/DMSO-d₆) δ(^13C-NMR) Key Peaks (CDCl₃/DMSO-d₆)
Target Compound Chromen C=O (~168 ppm), Pyrazine C=O (~162 ppm) (Predicted) Aromatic protons (6.5–8.5 ppm)
Compound 14 (Boronic Ester Analogue) Phenyl protons (7.2–7.4 ppm), B-O (1.3 ppm) Boron ester carbons (~80 ppm)
EIPA Ethyl/propyl amino protons (1.0–3.5 ppm) Chloro-pyrazine C (~150 ppm)

Solubility and Molecular Weight

Compound Molecular Weight Key Functional Groups Predicted Solubility
Target Compound ~383.35 g/mol Chromen, amide, ketone Low (non-polar chromen)
EIPA ~342.79 g/mol Chloro, alkylamino Moderate (polar substituents)
919719-72-5 ~347.78 g/mol Chloropyridine, amide Low (aromatic chloro)

Biological Activity

N-{3-oxo-3-[(4-oxo-4H-chromen-6-yl)amino]propyl}pyrazine-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described by the following molecular formula:

Property Value
Molecular FormulaC16H14N4O3
Molecular Weight302.31 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors involved in cancer cell proliferation and survival pathways. The compound may also induce apoptosis in cancer cells through various mechanisms, including:

  • Inhibition of Kinases : The compound may inhibit kinases that are crucial for cancer cell survival and proliferation.
  • Induction of Apoptosis : It can trigger apoptotic pathways, leading to programmed cell death in malignant cells.
  • Cell Cycle Arrest : The compound may cause cell cycle arrest at specific phases, thereby preventing cancer cells from dividing.

Antitumor Activity

Recent studies have demonstrated significant antitumor activity of this compound against various cancer cell lines. Notably, it has shown efficacy against:

Cell Line IC50 Value (µM) Reference
A5490.83 ± 0.07
MCF-70.15 ± 0.08
HeLa2.85 ± 0.74

The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's potency.

Mechanistic Studies

Mechanistic studies have further elucidated the pathways affected by this compound:

  • Cell Cycle Analysis : Flow cytometry analyses indicated that treatment with the compound resulted in a significant increase in the percentage of cells in the G0/G1 phase, suggesting a halt in cell cycle progression.
  • Apoptosis Assays : Annexin V-FITC/PI staining showed increased apoptosis in treated cells compared to controls, confirming the pro-apoptotic effects of the compound.

Case Studies and Applications

Several case studies have explored the therapeutic potential of this compound:

  • Study on Lung Cancer Cells : A study investigated its effects on A549 lung cancer cells, revealing that it significantly reduced cell viability and induced apoptosis through caspase activation.
  • Breast Cancer Research : In MCF-7 breast cancer cells, the compound demonstrated not only cytotoxicity but also modulation of estrogen receptor signaling pathways, indicating potential use in hormone-responsive cancers.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.